molecular formula C4H8N2O2 B045285 1-Dimethylamino-2-nitroethylene CAS No. 1190-92-7

1-Dimethylamino-2-nitroethylene

Cat. No. B045285
CAS RN: 1190-92-7
M. Wt: 116.12 g/mol
InChI Key: JKOVQYWMFZTKMX-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-Dimethylamino-2-nitroethylene involves careful manipulation of molecular structures to yield desired functionalities. For instance, the ground state triplet cation diradicals generated from N,N-Dimethylamino nitronyl nitroxide through one-electron oxidation illustrate the complex synthesis processes involved in manipulating nitroethylene derivatives (Sakurai et al., 1996).

Molecular Structure Analysis

Molecular structure plays a crucial role in determining the reactivity and properties of chemicals like 1-Dimethylamino-2-nitroethylene. The X-ray crystallography studies provide detailed insights into the molecular arrangements and structural characteristics. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide offers insights into how the molecular structure impacts its chemical behavior and interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

1-Dimethylamino-2-nitroethylene participates in various chemical reactions, showcasing its reactivity and potential in synthesis. The reactions often involve complex mechanisms and yield products with diverse properties. For example, nitroxide-mediated radical polymerization of 2-(dimethylamino)ethyl acrylate demonstrates the compound's versatility in polymer synthesis (Bian & Cunningham, 2006).

Physical Properties Analysis

The physical properties of 1-Dimethylamino-2-nitroethylene, such as solubility, melting point, and stability, are crucial for its application in various fields. These properties are influenced by the molecular structure and external conditions. The solvatochromic behavior study of 1-(p-dimethylaminophenyl)-2-nitroethylene in binary solvent mixtures offers valuable data on its interaction with solvents and the effects on its physical properties (Giusti et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-Dimethylamino-2-nitroethylene, including reactivity, stability under various conditions, and interactions with other chemicals, are fundamental to its applications. Studies on nitroenamines and their spectral properties provide insights into the chemical behavior and potential utility of nitroethylene derivatives in chemical syntheses (Rajappa & Nagarajan, 1978).

Scientific Research Applications

  • Polymerization and Material Science : Nitroxide-mediated radical polymerization of 2-(dimethylamino)ethyl acrylate, related to 1-Dimethylamino-2-nitroethylene, can produce di- and triblock copolymers with styrene and N-butyl acrylate, showing potential for creating novel materials (Bian & Cunningham, 2006).

  • Chemical Reactions and Synthesis : Studies demonstrate that 1-Dimethylamino-2-nitroethylene derivatives undergo various chemical reactions. For example, 1,1-dimorpholino-2-nitroethylene reacts with dimethyl acetylenedicarboxylate to produce specific compounds, indicating its utility in chemical synthesis (Tokumitsu & Nagao, 1993).

  • Optical Applications : Certain derivatives, such as 1,1-bispiperidino-2-nitroethylene, demonstrate efficiency in powder second harmonic generation, a process important in optics (Mohanalingam, Das, & Rajappa, 1992). Dimethylamino chalcones, another derivative, exhibit high transmittance and are efficient as lasing dyes (Elzupir et al., 2019).

  • Solvatochromic Behavior : Research on 1-(p-dimethylaminophenyl)-2-nitroethylene in binary solvent mixtures explores its solvatochromic behavior, which is crucial for understanding solvent interactions in chemical processes (Giusti, Marini, & Machado, 2009).

  • Synthetic Utility in Organic Chemistry : Conjugate addition of ketone and ester enolates to nitroethylene, a reaction involving 1-Dimethylamino-2-nitroethylene, yields a variety of structurally diverse compounds, highlighting its potential in organic synthesis (Flintoft, Buzby, & Tucker, 1999).

  • Electronic and Optical Properties : The one-electron oxidation of N,N-dimethylamino nitronyl nitroxide and its homologues, related to 1-Dimethylamino-2-nitroethylene, produces unique ground state triplet cation diradicals with distinctive electronic structures (Sakurai et al., 1996).

Safety And Hazards

1-Dimethylamino-2-nitroethylene is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(E)-N,N-dimethyl-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOVQYWMFZTKMX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878745
Record name 1-Dimethylamino-2-nitroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dimethylamino-2-nitroethylene

CAS RN

1190-92-7, 73430-27-0
Record name 1-(Dimethylamino)-2-nitroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name dimethyl[(E)-2-nitroethenyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
G Buechi, CP Mak - The Journal of Organic Chemistry, 1977 - ACS Publications
Base-catalyzed condensations of l-dimethylamino-2-ni-troethylene (1) with active methylene compounds 2 such as/3-diketones,/3-ket. o esters, and cyanoacetic esters were first …
Number of citations: 103 pubs.acs.org
S Rajappa, K Nagarajan - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
… Nonequivalence was observed for the methyl groups in 1 -dimethylamino-2-nitroethylene (1 a) both in 13C and l H nmr spectra and is explained on the basis of restricted rotation …
Number of citations: 10 pubs.rsc.org
R Tamura - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 1190‐92‐7 ] C 4 H 8 N 2 O 2 (MW 116.14) InChI = 1S/C4H8N2O2/c1‐5(2)3‐4‐6(7)8/h3‐4H,1‐2H3 InChIKey = JKOVQYWMFZTKMX‐UHFFFAOYSA‐N (synthetic reagent for …
Number of citations: 0 onlinelibrary.wiley.com
AM Vega, MT Martinez, JA Palop… - Journal of …, 1981 - Wiley Online Library
… With constant stirring, 2-ethoxycarbonylindole la (5.67 g, 30 mmoles) was added to a solution of 1-dimethylamino-2-nitroethylene (3.48 g, 30 mmoles) in an ice-bath and the mixture …
Number of citations: 29 onlinelibrary.wiley.com
W Wang, X Wang, PSJ Lakey, MJ Ezell… - The Journal of …, 2022 - ACS Publications
… A multiphase kinetics model (KM-GAP) was used to probe the gas–solid kinetics of 1-dimethylamino-2-nitroethylene, yielding a rate constant for the surface reaction of 1.8 × 10 –9 cm 2 …
Number of citations: 2 pubs.acs.org
A Tsotinis, PA Afroudakis - Letters in Organic Chemistry, 2008 - ingentaconnect.com
A new, convenient and high yield route to luzindole, the most commonly used melatonin receptor antagonist, is described. The new method involves the Sonogashira coupling reaction …
Number of citations: 8 www.ingentaconnect.com
IA Stebletsova, AA Larin, IV Ananyev, LL Fershtat - Molecules, 2023 - mdpi.com
… 1-Dimethylamino-2-nitroethylene was used as a convenient … substrate 2a with 1-dimethylamino-2-nitroethylene in various … 2a–v and 1-dimethylamino-2-nitroethylene, and the results are …
Number of citations: 8 www.mdpi.com
P Molina, MJ Vilaplana - Synthesis, 1990 - thieme-connect.com
… ) amino]-pyrimidine derivative 3, prepared from 1, 3-dimethyl-2, 4-dioxo-6-[(triphenylphosphoranylidene) amino]-1, 2, 3, 4-tetrahydropyrimidine (1) and 1-dimethylamino-2-nitroethylene (…
Number of citations: 20 www.thieme-connect.com
S Rajappa - Tetrahedron, 1981 - Elsevier
… Transamination too has been employed as a preparative procedure; 1-dimethylamino-2nitroethylene (8) is a very useful reagent for this purpose (Scheme 4).8 Fetter has subjected lt…
Number of citations: 270 www.sciencedirect.com
L Strekowski, Y Gulevich, K Van Aken - Heterocyclic …, 2000 - degruyter.com
… The treatment of 4 with 1-dimethylamino-2-nitroethylene (12) followed by tosylation (13) gave 5 in an overall yield of 62%. However, the preparation of 1-dimethylamino-2-nitroethylene …
Number of citations: 2 www.degruyter.com

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